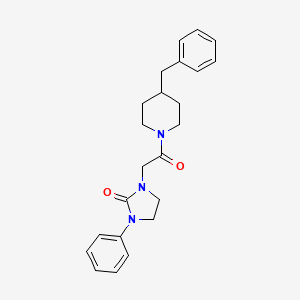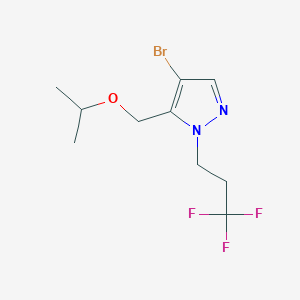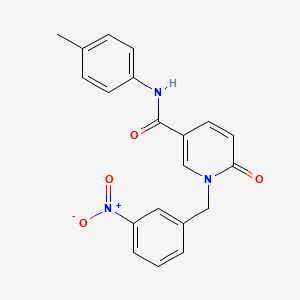
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid, commonly referred to as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPCA belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of CPCA is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). CPCA has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CPCA has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, emotion, and pain perception. CPCA has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress. Additionally, CPCA has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. CPCA is also stable and has a long shelf life. However, there are some limitations to using CPCA in lab experiments. CPCA has a low solubility in water, which can make it difficult to administer in vivo. Additionally, CPCA has a relatively short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research of CPCA. One potential area of research is the development of new analogs of CPCA with improved pharmacological properties. Another area of research is the investigation of the potential use of CPCA in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CPCA and its potential interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of CPCA involves the reaction of 4-(3-chlorophenyl)piperazine with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure CPCA.
Wissenschaftliche Forschungsanwendungen
CPCA has been extensively studied for its potential pharmacological applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. CPCA has also been investigated for its potential use in treating drug addiction and withdrawal symptoms. Additionally, CPCA has shown promising results in the treatment of neuropathic pain and inflammation.
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-14-2-1-3-16(12-14)21-8-10-22(11-9-21)17(18(23)24)13-4-6-15(20)7-5-13/h1-7,12,17H,8-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXPYPPHCAANNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

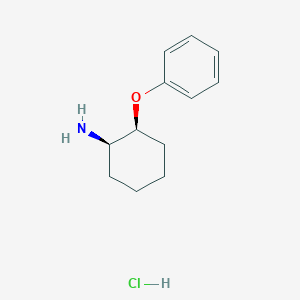
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)
![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)
![2-(((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2798163.png)
![3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid](/img/structure/B2798164.png)

![2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2798167.png)
(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)
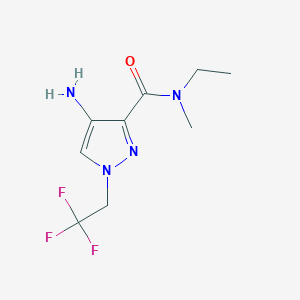
![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)
![2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2798173.png)
